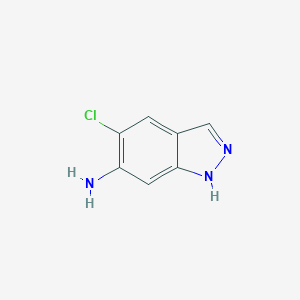

5-Chloro-1H-indazol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

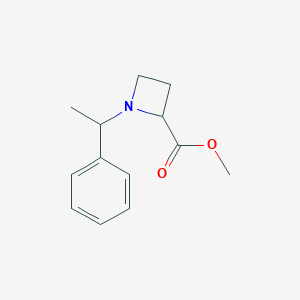

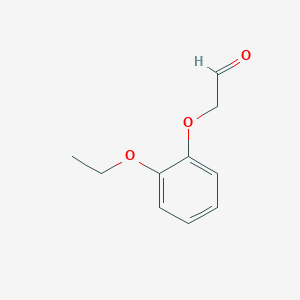

5-Chloro-1H-indazol-6-amine is a chemical compound with the molecular formula C7H6ClN3 . It is a useful research chemical and an indazole derivative with anti-inflammatory properties . It can be used as a biochemical reagent for life science related research .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives involves various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

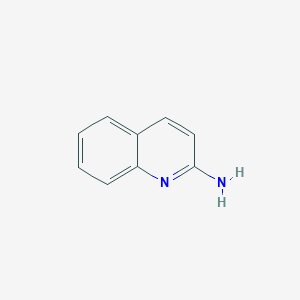

The molecular structure of 5-Chloro-1H-indazol-6-amine is represented by the InChI code: 1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), and a hydrogen atom (H) attached to an indazole ring.Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, a derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine, was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .Physical And Chemical Properties Analysis

5-Chloro-1H-indazol-6-amine is a powder . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.科学的研究の応用

Anti-Inflammatory Applications

Indazole derivatives, including 5-Chloro-1H-indazol-6-amine, have been found to possess significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential . These compounds showed high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Applications

Indazole compounds have also been found to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-HIV Applications

Indazole derivatives have shown potential as anti-HIV agents . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in HIV treatment.

Anticancer Applications

5-Chloro-1H-indazol-6-amine has shown promising results in inhibiting cell growth, particularly against colon and melanoma cell lines . The compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Hypoglycemic Applications

Indazole derivatives have been found to possess hypoglycemic activities . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in the treatment of diabetes.

Antiprotozoal Applications

Indazole compounds have also been found to exhibit antiprotozoal activities . This makes them potential candidates for the development of new antiprotozoal drugs.

Antihypertensive Applications

Indazole derivatives have shown potential as antihypertensive agents . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in hypertension treatment.

Serotonin Receptor Agonist

A series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability as 5-HT2 receptor agonists . The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist .

Safety and Hazards

作用機序

Target of Action

5-Chloro-1H-indazol-6-amine is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .

Mode of Action

It is known that indazole derivatives can interact with various biological targets, leading to a range of effects . For example, some indazole derivatives have been found to inhibit cell growth, suggesting that they may interact with cellular targets involved in cell proliferation .

Biochemical Pathways

Given the broad range of biological activities associated with indazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 1676 .

Result of Action

One study found that a compound with a similar structure was able to inhibit cell growth with gi 50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .

Action Environment

It is known that the compound should be stored at 28 c for optimal stability .

特性

IUPAC Name |

5-chloro-1H-indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSUVQXJCAJWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-indazol-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)